N-[(1-benzylpiperidin-4-yl)methyl]-5-chlorothiophene-2-sulfonamide N-[(1-benzylpiperidin-4-yl)methyl]-5-chlorothiophene-2-sulfonamide
Brand Name: Vulcanchem
CAS No.: 952989-08-1
VCID: VC4350700
InChI: InChI=1S/C17H21ClN2O2S2/c18-16-6-7-17(23-16)24(21,22)19-12-14-8-10-20(11-9-14)13-15-4-2-1-3-5-15/h1-7,14,19H,8-13H2
SMILES: C1CN(CCC1CNS(=O)(=O)C2=CC=C(S2)Cl)CC3=CC=CC=C3
Molecular Formula: C17H21ClN2O2S2
Molecular Weight: 384.94

N-[(1-benzylpiperidin-4-yl)methyl]-5-chlorothiophene-2-sulfonamide

CAS No.: 952989-08-1

Cat. No.: VC4350700

Molecular Formula: C17H21ClN2O2S2

Molecular Weight: 384.94

* For research use only. Not for human or veterinary use.

N-[(1-benzylpiperidin-4-yl)methyl]-5-chlorothiophene-2-sulfonamide - 952989-08-1

Specification

CAS No. 952989-08-1
Molecular Formula C17H21ClN2O2S2
Molecular Weight 384.94
IUPAC Name N-[(1-benzylpiperidin-4-yl)methyl]-5-chlorothiophene-2-sulfonamide
Standard InChI InChI=1S/C17H21ClN2O2S2/c18-16-6-7-17(23-16)24(21,22)19-12-14-8-10-20(11-9-14)13-15-4-2-1-3-5-15/h1-7,14,19H,8-13H2
Standard InChI Key PPIMQEUHLLXZAA-UHFFFAOYSA-N
SMILES C1CN(CCC1CNS(=O)(=O)C2=CC=C(S2)Cl)CC3=CC=CC=C3

Introduction

Structural and Molecular Characterization

The compound’s IUPAC name, N-[(1-benzylpiperidin-4-yl)methyl]-5-chlorothiophene-2-sulfonamide, reflects its intricate architecture. Key structural components include:

  • A piperidine ring substituted at the 1-position with a benzyl group.

  • A methyl sulfonamide linker bridging the piperidine and chlorothiophene moieties.

  • A 5-chlorothiophene-2-sulfonamide group, which contributes to electronic and steric properties.

The Standard InChIKey (PPIMQEUHLLXZAA-UHFFFAOYSA-N) and SMILES (C1CN(CCC1CNS(=O)(=O)C2=CC=C(S2)Cl)CC3=CC=CC=C3) provide unambiguous identifiers for computational and experimental studies.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₇H₂₁ClN₂O₂S₂
Molecular Weight384.94 g/mol
CAS Registry Number952989-08-1
PubChem CID16887798
SolubilityNot publicly available

The benzylpiperidine component is analogous to pharmacophores found in neuromodulators and kinase inhibitors, while the sulfonamide group is a common feature in antimicrobial and anticancer agents .

Synthetic Pathways and Reaction Optimization

The synthesis of N-[(1-benzylpiperidin-4-yl)methyl]-5-chlorothiophene-2-sulfonamide involves multi-step reactions, typically beginning with the preparation of key intermediates:

  • Piperidine Intermediate Synthesis:

    • Benzylation of piperidin-4-ylmethanol via nucleophilic substitution or reductive amination.

    • Protection-deprotection strategies to ensure regioselectivity.

  • Sulfonamide Coupling:

    • Reaction of 5-chlorothiophene-2-sulfonyl chloride with the piperidine intermediate under basic conditions (e.g., pyridine or triethylamine).

    • Solvent selection (e.g., dichloromethane or tetrahydrofuran) influences reaction efficiency.

Table 2: Representative Reaction Conditions

StepConditionsYield (%)
BenzylationBenzyl bromide, K₂CO₃, DMF, 80°C75–85
Sulfonamide FormationSO₂Cl₂, Et₃N, CH₂Cl₂, 0°C → RT60–70

Challenges include minimizing side reactions (e.g., over-alkylation) and optimizing purification via column chromatography or recrystallization.

Biological Activity and Mechanistic Insights

While direct biological data for this compound remains limited, its structural analogs and functional groups suggest potential therapeutic applications:

Central Nervous System (CNS) Modulation

  • Benzylpiperidine derivatives exhibit affinity for serotonin and dopamine transporters, implicating potential in neuropsychiatric disorders .

Enzyme Inhibition

  • Molecular docking studies predict interaction with carbonic anhydrase IX (CA-IX), a cancer-associated enzyme targeted by sulfonamide inhibitors .

Comparative Analysis with Structural Analogs

The compound’s activity can be contextualized against related molecules:

N-[2-[(4-Benzylpiperidin-1-yl)methyl]-3H-benzimidazol-5-yl]propane-2-sulfonamide

  • Shares a benzylpiperidine core but replaces chlorothiophene with a benzimidazole-sulfonamide group.

  • Demonstrated IC₅₀ = 150,000 nM against coagulation factor IIa, highlighting selectivity challenges .

Carmofur Derivatives

  • Uracil-based sulfonamides show nanomolar inhibition of acid ceramidase, suggesting structural modifications could enhance potency .

Future Research Directions

  • Biochemical Assays:

    • Evaluate inhibition of DHPS, CA-IX, and neurotransmitter transporters.

    • Use differential scanning fluorimetry (DSF) and NMR spectroscopy to assess target binding .

  • Structure-Activity Relationship (SAR) Studies:

    • Modify the benzyl group (e.g., halogen substitution) to optimize pharmacokinetics.

  • Metabolic Stability:

    • Conduct in vitro assays with liver microsomes to predict clearance rates.

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